4-Bromo-2,3-dihydro-1,3-benzoxazol-2-one
Description
Properties
IUPAC Name |
4-bromo-3H-1,3-benzoxazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNO2/c8-4-2-1-3-5-6(4)9-7(10)11-5/h1-3H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGXJMHBTSZQHDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)NC(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Typical Conditions and Reagents
- Solvents: N,N-Dimethylformamide (DMF), dichloromethane (DCM), acetonitrile, or their mixtures.
- Bases: Sodium hydroxide/methanol system or other mild bases to facilitate substitution.
- Reducing agents: Boron trifluoride etherate combined with triethylsilane for selective reduction at low temperatures (-78 to -60 °C).
- Cyclization: Intramolecular cyclization often carried out under basic conditions in anhydrous tetrahydrofuran (THF).
Research Findings
- The nucleophilic substitution reaction is typically performed in DMF, which provides good solubility and reaction control.
- Reduction with boron trifluoride etherate and triethylsilane is preferred to achieve high selectivity and yield, with reaction times around 2–5 hours.
- After reduction, intramolecular cyclization under basic conditions leads to the formation of the benzoxazolone ring.
- The overall process yields the target compound with moderate to high purity, often followed by recrystallization from aqueous ethanol or absolute ethanol at 50–100 °C for purification.
Palladium-Catalyzed Cross-Coupling and Cyclization
An alternative and highly efficient synthetic route involves palladium-catalyzed cross-coupling reactions, particularly Suzuki or Buchwald-Hartwig type couplings, followed by intramolecular cyclization.
Key Features
- Use of boronic esters or aryl halides as coupling partners.
- Catalysts: Palladium complexes, often with phosphine ligands.
- Conditions: Typically performed in polar aprotic solvents such as DMF or toluene at elevated temperatures (80–110 °C).
- Subsequent hydrogenation and cyclization steps to form the benzoxazolone ring.
Research Findings
- This method allows for the introduction of various substituents at different positions, including the 4-bromo substituent.
- Cross-coupling reactions provide high regioselectivity and functional group tolerance.
- Intramolecular cyclization is often facilitated by carbonyldiimidazole (CDI) or similar cyclizing agents.
- Yields are generally good to excellent, with the ability to synthesize diverse benzoxazolone derivatives.
Catalytic Oxidative Cyclization Using Nanocatalysts and Solid Acids
Recent advances have introduced catalytic methods using nanomaterials and solid acid catalysts to synthesize benzoxazolone derivatives under mild and green conditions.
Catalytic Systems
- Magnetic solid acid nanocatalysts such as [Fe3O4@SiO2@Am-PPC-SO3H][HSO4].
- Strontium carbonate nanomaterials synthesized hydrothermally.
- Palladium-supported nanocatalysts.
- Nickel(II) complexes of benzoyl hydrazones.
- Potassium ferrocyanide as a non-toxic catalyst.
Reaction Conditions
- Typically involve the reaction of 2-aminophenol derivatives with aldehydes or other carbonyl compounds.
- Solvent systems vary from water, ethanol, to solvent-free grinding methods.
- Temperatures range from room temperature to about 110 °C.
- Reaction times vary from minutes (grinding methods) to several hours.
Research Findings
These catalytic methods, while often demonstrated for benzoxazole derivatives, provide insights into mild and efficient synthetic strategies that could be adapted for this compound synthesis.
Summary Table of Preparation Methods
| Method | Key Steps | Reaction Conditions | Yield Range (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Nucleophilic substitution + cyclization | Halogenation, reduction, ring closure | DMF, DCM, THF; -78 to RT; basic | Moderate to high | Well-established, selective | Multi-step, low temperature control |
| Pd-catalyzed cross-coupling + cyclization | Suzuki/Buchwald-Hartwig coupling, cyclization | DMF/toluene; 80–110 °C | Good to excellent | High regioselectivity, functional group tolerance | Requires Pd catalyst, elevated temp |
| Nanocatalyst-mediated oxidative cyclization | Catalytic condensation of 2-aminophenol + aldehydes | Water/ethanol/solvent-free; RT to 110 °C | 79–96 | Green, reusable catalysts, fast | Catalyst preparation complexity |
Detailed Research Insights
- The nucleophilic substitution approach has been documented in patent literature (EP 3133071 A1), where the preparation involves acetylation, reduction with boron trifluoride etherate and triethylsilane, followed by deacetylation and cyclization under controlled solvent and temperature conditions. This method emphasizes solvent choice (e.g., methanol, THF, water mixtures) and precise stoichiometric ratios for optimal yield and purity.
- Pd-catalyzed cross-coupling methods offer flexibility in functionalization and have been employed to synthesize various benzoxazolone derivatives with halogen substituents, including bromine at the 4-position. These methods often require careful ligand and catalyst selection to maximize yield and minimize side reactions.
- Nanocatalyst-based methods provide environmentally benign alternatives with reduced reaction times and easy catalyst recovery. For example, the use of magnetic solid acid nanocatalysts enables synthesis in aqueous media with high yields and recyclability, aligning with green chemistry principles.
Chemical Reactions Analysis
4-Bromo-2,3-dihydro-1,3-benzoxazol-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include bases like sodium bicarbonate, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that derivatives of benzoxazolone compounds exhibit notable antimicrobial properties. For instance, studies have shown that 4-Bromo-2,3-dihydro-1,3-benzoxazol-2-one can serve as a precursor for synthesizing compounds with enhanced antibacterial and antifungal activities. The mechanism often involves the inhibition of bacterial cell wall synthesis or disruption of fungal cell membranes .
Anti-inflammatory Properties
This compound has been investigated for its potential anti-inflammatory effects. In vitro studies suggest that benzoxazolone derivatives can inhibit the production of pro-inflammatory cytokines, making them candidates for treating inflammatory diseases .
CNS Activity
There is growing interest in the neuropharmacological properties of benzoxazolones. Compounds similar to this compound have been studied for their effects on the central nervous system (CNS), showing promise as anxiolytics or sedatives due to their interaction with GABA receptors .
Synthesis and Derivative Development
Synthetic Pathways
The synthesis of this compound typically involves cyclization reactions with various amines and carbonyl compounds. This synthetic versatility allows for the development of a range of derivatives that can be tailored for specific biological activities .
Case Study: Derivative Synthesis
A notable case study involved synthesizing a series of benzoxazolone derivatives from this compound to evaluate their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results demonstrated that certain modifications significantly enhanced antibacterial activity compared to the parent compound .
Material Science Applications
Polymer Chemistry
In material science, this compound has been utilized as a building block in the development of polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices can improve resistance to degradation under thermal stress .
Nanocomposites
Recent research has explored the use of this compound in nanocomposite materials. The unique structural properties of benzoxazolones facilitate interactions with nanoparticles, leading to improved mechanical strength and conductivity in composite materials used for electronic applications .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 4-Bromo-2,3-dihydro-1,3-benzoxazol-2-one involves its interaction with specific molecular targets. For instance, its antibacterial activity is attributed to its ability to inhibit bacterial enzymes, disrupting essential cellular processes. In cancer research, it is believed to interfere with cell division and induce apoptosis in cancer cells. The exact molecular pathways involved are still under investigation .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Benzoxazolone Derivatives
Electronic and Steric Effects
- Halogen Substituents: Bromine at position 4 (target compound) increases electron-withdrawing effects compared to chlorine in Chlorzoxazone .
- Substituent Position : Moving bromine from position 4 (target) to 5 (e.g., 5-Bromo-7-chloro derivative) alters steric hindrance and electronic distribution, affecting solubility and metabolic stability .
- Methoxy vs. Halogen : The 6-methoxy derivative exhibits reduced lipophilicity but improved hydrogen-bonding capacity, which may favor CNS penetration compared to brominated analogs.
Research Findings and Implications
- Biological Activity : Bromine’s larger atomic radius compared to chlorine or fluorine may improve membrane permeability but could increase off-target interactions. For example, 5-bromo-7-chloro derivatives are prioritized in high-throughput screening due to balanced reactivity .
- Thermodynamic Stability : Docking studies on similar compounds (e.g., thiazol-2-imines) suggest bromine enhances ligand-receptor binding through hydrophobic interactions .
- Material Science : Halogenated benzoxazolones are explored as ligands in coordination polymers, leveraging their electron-deficient aromatic systems .
Biological Activity
4-Bromo-2,3-dihydro-1,3-benzoxazol-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a benzoxazole ring with a bromine substituent at the 4-position. Its molecular formula is , and it has been noted for its diverse biological activities.
Biological Activities
Research indicates that this compound exhibits several biological properties:
- Antimicrobial Activity : Preliminary studies suggest that the compound has notable antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness comparable to standard antibiotics.
- Anticancer Properties : The compound has demonstrated cytotoxic effects against multiple cancer cell lines. Notably, it interacts with cellular pathways critical for cancer cell proliferation and survival. Studies have reported IC50 values indicating significant activity against specific cancer types .
- Anti-inflammatory Effects : Some derivatives of benzoxazole compounds exhibit anti-inflammatory properties, which may extend to this compound .
The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets:
- The bromine atom enhances the compound's binding affinity to various enzymes and receptors.
- It may inhibit certain signaling pathways associated with inflammation and cancer progression .
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In a study evaluating the anticancer properties of this compound, the compound was tested against several human cancer cell lines. The results showed:
- Cell Line Tested : A431 (epidermoid carcinoma)
- IC50 Value : Approximately 15 µM
- Mechanism : Induction of apoptosis through mitochondrial pathways was observed via flow cytometry analysis.
The study concluded that the compound could serve as a lead for further development into anticancer therapeutics .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4-Bromo-2,3-dihydro-1,3-benzoxazol-2-one, and how can reaction conditions be optimized?
- Methodological Answer : A typical approach involves bromination of a precursor benzoxazolone derivative. For example, substituted benzoxazolones can be synthesized via condensation of aminophenol derivatives with carbonyl compounds under acidic conditions. describes a reflux method using glacial acetic acid as a catalyst, which can be adapted for brominated analogs. Optimization includes controlling reaction time (e.g., 4–6 hours), temperature (80–100°C), and stoichiometry of brominating agents (e.g., NBS or Br₂) to minimize side products . Purification via recrystallization or column chromatography (using ethyl acetate/hexane gradients) is critical for isolating the brominated product.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR confirm the benzoxazolone core and bromine substitution. The aromatic protons appear as distinct doublets (δ 7.0–7.5 ppm), while the oxazolone carbonyl resonates near δ 160–165 ppm in C NMR.
- MS : High-resolution mass spectrometry (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ for C₇H₄BrNO₂) and isotopic patterns characteristic of bromine.
- IR : Strong absorption bands at ~1750 cm⁻¹ (C=O stretch) and 600–800 cm⁻¹ (C-Br) confirm functional groups.
Cross-referencing with databases (e.g., Spectral Database for Organic Compounds) ensures accuracy .
Q. What pharmacological activities are associated with benzoxazolone derivatives, and how can this compound be evaluated for bioactivity?
- Methodological Answer : Benzoxazolones are known for muscle relaxant (e.g., Chlorzoxazone, ) and antimicrobial properties. To assess bioactivity:
- In vitro assays : Test against bacterial/fungal strains (MIC determination via broth microdilution) or enzyme targets (e.g., COX-2 inhibition for anti-inflammatory activity).
- Cell-based models : Use SH-SY5Y neuronal cells to evaluate calcium channel modulation, mimicking Chlorzoxazone’s mechanism . Dose-response curves (IC₅₀/EC₅₀) and cytotoxicity controls (MTT assay) are essential.
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound, and what software tools are recommended?
- Methodological Answer : Single-crystal X-ray diffraction determines bond lengths, angles, and packing motifs. Key steps:
- Crystallization : Use slow evaporation (e.g., DCM/hexane) to grow high-quality crystals.
- Data collection : Synchrotron radiation improves resolution for heavy atoms like bromine.
- Refinement : SHELXL ( ) refines anisotropic displacement parameters. WinGX ( ) aids in visualizing thermal ellipsoids and hydrogen-bonding networks. Compare with analogous structures (e.g., 6,7-dimethoxy derivatives in ) to validate geometry .
Q. How can structure-activity relationships (SAR) guide the design of this compound derivatives with enhanced potency?
- Methodological Answer :
- Electron-withdrawing groups : Bromine at position 4 enhances electrophilicity, potentially improving target binding. Introduce substituents (e.g., -NO₂, -CF₃) at positions 5 or 6 to modulate electronic effects.
- Bioisosteric replacement : Replace the oxazolone oxygen with sulfur (to form benzothiazolone) and compare activity.
- 3D-QSAR : Use molecular docking (AutoDock Vina) to predict interactions with targets like GABAₐ receptors. Validate with mutagenesis studies .
Q. What strategies resolve contradictions in spectroscopic data or bioactivity results for this compound?
- Methodological Answer :
- Triangulation : Cross-validate NMR/MS data with independent synthetic batches or alternative techniques (e.g., X-ray vs. DFT-calculated structures).
- Batch variability : Test for impurities (HPLC purity >98%) or hydrate/solvate formation (TGA/DSC).
- Biological replicates : Use multiple cell lines or animal models to confirm activity. For conflicting enzyme assay results, assess buffer conditions (pH, ionic strength) or co-factor requirements .
Q. How can HPLC methods be optimized for quantifying this compound in complex matrices?
- Methodological Answer :
- Column selection : C18 columns (5 µm, 250 mm × 4.6 mm) with mobile phases like acetonitrile/water (70:30 v/v) + 0.1% TFA.
- Detection : UV at 254 nm (λₘₐₓ for benzoxazolones).
- Validation : Assess linearity (R² >0.99), LOD/LOQ (e.g., 0.1 µg/mL), and recovery rates (>90%) in biological fluids. Internal standards (e.g., 4-nitrobenzoxazolone) improve accuracy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
